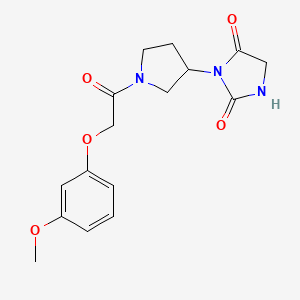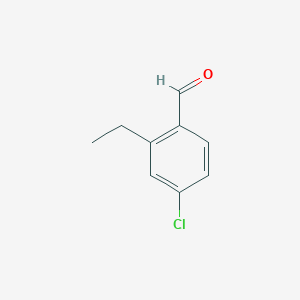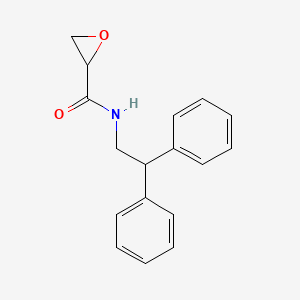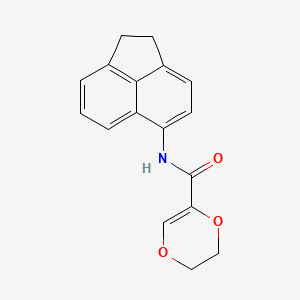![molecular formula C19H19BrN2O4 B3004019 2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione CAS No. 326018-27-3](/img/structure/B3004019.png)
2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindoline-1,3-dione is a structurally complex molecule that appears to be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the properties and potential synthesis pathways for the compound .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of phthalimides with various amines and other reagents. For instance, the synthesis of 5-bromo-2-ethylisoindoline-1,3-dione involved the reaction of 5-bromoisobenzofuran-1,3-dione with ethaneamine and triethylamine in toluene, followed by crystallization through natural evaporation . This suggests that a similar approach could be used for synthesizing 2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindoline-1,3-dione, possibly by substituting the ethaneamine with an appropriate adamantyl-containing amine and including a nitration step to introduce the nitro group.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of 5-bromo-2-ethylisoindoline-1,3-dione was found to be stabilized by weak C–H···O hydrogen bonds, and the non-hydrogen atoms of the molecule, except for one carbon atom, lie in a plane . This information can be useful in predicting the molecular structure of 2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindoline-1,3-dione, which may also exhibit planarity with the exception of the substituted adamantyl group.
Chemical Reactions Analysis
The chemical behavior of similar compounds can provide insights into the reactions that 2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindoline-1,3-dione might undergo. For example, the polarographic behavior of 2-nitro-5,6-dimethylindane-1,3-dione indicates that it possesses electro-reducible groups, including carbonyl and nitro groups, whose reduction is pH-dependent . This suggests that the nitro group in the compound of interest may also be reducible under certain conditions, potentially affecting its chemical reactivity and stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related compounds. The polarographic analysis of 2-nitro-5,6-dimethylindane-1,3-dione shows that it has electro-active groups that can be analyzed in acidic media, which implies that similar analytical techniques might be applicable to 2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindoline-1,3-dione . Additionally, the crystallographic data of 5-bromo-2-ethylisoindoline-1,3-dione provide information on the crystal system, cell dimensions, and hydrogen bonding, which could be relevant for understanding the crystalline properties of the compound .
科学的研究の応用
Cancer Research
One of the key applications of compounds related to 2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione is in cancer research. Studies have shown that certain adamantyl-substituted retinoid-derived molecules, which share structural similarities with this compound, can inhibit cancer cell growth and angiogenesis. These compounds induce apoptosis and bind to the small heterodimer partner nuclear receptor. For example, (E)-4-[3'-(1-adamantyl)-4'-hydroxyphenyl]-3-chlorocinnamic acid and its analogs have been studied for their apoptotic and antiproliferative activities against various cancer cell lines, including leukemia and breast, lung, and prostate cancer cells (Dawson et al., 2007).
Antiviral Properties
Another significant area of application is in antiviral research. The synthesis and study of 2-adamantyl-5-aryl-2H-tetrazoles, which are structurally related to the this compound, have shown moderate inhibitory activity against the influenza A (H1N1) virus. Notably, certain derivatives of these compounds have exhibited a higher antiviral selectivity index than the reference drug rimantadine, indicating potential for further exploration in antiviral therapies (Mikolaichuk et al., 2021).
Synthesis of Novel Compounds
The compound's unique structure also makes it a candidate for the synthesis of novel compounds. For example, the synthesis of novel 3'-spirocyclic-oxindole derivatives and their assessment for cytostatic activities is a relevant field of study. Such compounds have shown significant cytostatic activity on cancer cell lines, including human breast cancer cell lines (Yong et al., 2007).
Molecular Structure and Vibrational Spectra
Research into the molecular structure and vibrational spectra of derivatives related to this compound contributes to a deeper understanding of these compounds. Studies involving 1,3-bis(1-adamantyl)-2-phenylpropan-1,3-diones, for instance, have provided valuable insights into their oxo-enol tautomerism and their behavior in different states (Babjaková et al., 2015).
Antimicrobial and Anti-inflammatory Activity
The potential for antimicrobial and anti-inflammatory activity is another area of research. Studies have shown that certain S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, which are structurally related, exhibit potent antibacterial activity and anti-inflammatory activity in animal models (Al-Abdullah et al., 2014).
将来の方向性
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, future research may focus on developing new synthesis methods and exploring further applications of these compounds .
作用機序
Target of Action
The compound contains an adamantane and an indole moiety. Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . .
特性
IUPAC Name |
2-[(3-bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c20-19-7-11-3-12(8-19)6-18(5-11,9-19)10-21-16(23)14-2-1-13(22(25)26)4-15(14)17(21)24/h1-2,4,11-12H,3,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNSCGGWXXUQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)CN4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylate;hydrochloride](/img/structure/B3003936.png)

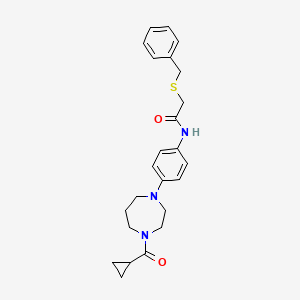
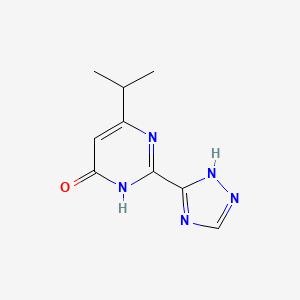
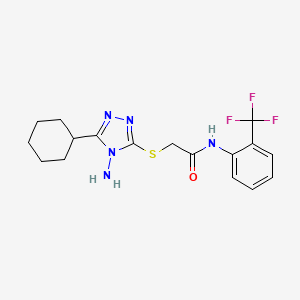
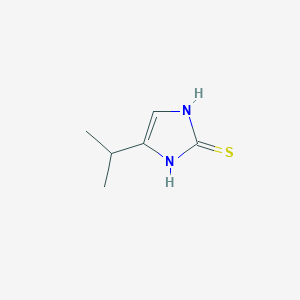
![Methyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate;dihydrochloride](/img/structure/B3003945.png)
